molecular formula C6H8N2O B169307 N-Methyl-1H-pyrrole-2-carboxamide CAS No. 132911-42-3

N-Methyl-1H-pyrrole-2-carboxamide

Cat. No. B169307
CAS RN: 132911-42-3
M. Wt: 124.14 g/mol
InChI Key: LBZQAEQLSRWNLM-UHFFFAOYSA-N
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Description

N-Methyl-1H-pyrrole-2-carboxamide is a chemical compound with the CAS Number: 132911-42-3 . It has a molecular weight of 124.14 and its IUPAC name is N-methyl-1H-pyrrole-2-carboxamide .


Molecular Structure Analysis

The InChI code for N-Methyl-1H-pyrrole-2-carboxamide is 1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) . The molecular structure of this compound involves a pyrrole ring attached to a carboxamide group .


Physical And Chemical Properties Analysis

N-Methyl-1H-pyrrole-2-carboxamide has a molecular weight of 124.14 . Its InChI code is 1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) .

Scientific Research Applications

Hypolipidemic Agents

N-Methyl-1H-pyrrole-2-carboxamide derivatives are part of blockbuster drugs like the calcium salt of atorvastatin, which is used as a hypolipidemic agent to lower cholesterol levels in the blood .

Antihypertensive Agents

This compound is also found in lisinopril, an inhibitor of angiotensin-converting enzyme (ACE), which is used to treat high blood pressure .

Angiotensin-II Receptor Blockers

Valsartan, another drug that contains the pyrrole carboxamide motif, acts as an angiotensin-II receptor blocker, also used for treating high blood pressure .

Calcium Channel Blockers

Diltiazem, which includes this compound in its structure, functions as a calcium channel blocker and is employed in the management of hypertension and angina pectoris .

Antibiotics

The pyrrole carboxamide structure is utilized in antibiotics such as istamycin and pyrronamycin A & B, indicating its significance in antimicrobial therapy .

Antifungal and Antimicrobial Agents

Substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides have been synthesized as potential antifungal and antimicrobial agents, showcasing the versatility of this compound in combating various infections .

Tuberculosis Treatment

A series of pyrrole-2-carboxamide compounds have been designed based on the crystal structure of MmpL3 and a pharmacophore model for the treatment of tuberculosis. These candidates have shown potent activity with good microsomal stability and low toxicity .

Diverse Therapeutic Applications

The pyrrole subunit, including N-Methyl-1H-pyrrole-2-carboxamide derivatives, has diverse applications in therapeutically active compounds such as fungicides, antibiotics, anti-inflammatory drugs, antitumor agents, and cholesterol-reducing drugs .

Mechanism of Action

Target of Action

N-Methyl-1H-pyrrole-2-carboxamide is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These compounds contain a carboxamide group attached to an indole. The primary targets of these compounds are a variety of enzymes and proteins .

Mode of Action

The presence of the carboxamide moiety in indole derivatives, such as N-Methyl-1H-pyrrole-2-carboxamide, causes hydrogen bonds with a variety of enzymes and proteins . This interaction can inhibit the activity of these enzymes and proteins, leading to changes in cellular processes .

Biochemical Pathways

It is known that indole derivatives can have a significant impact on various biochemical pathways due to their ability to interact with a wide range of enzymes and proteins . The downstream effects of these interactions can vary widely depending on the specific targets and the nature of the interaction.

Pharmacokinetics

The compound’s molecular weight (11011 g/mol) and its solid form suggest that it may have certain pharmacokinetic characteristics that affect its bioavailability.

Result of Action

The molecular and cellular effects of N-Methyl-1H-pyrrole-2-carboxamide’s action are likely to be diverse, given its potential to interact with a variety of enzymes and proteins . These effects could include changes in enzyme activity, alterations in protein function, and disruptions to cellular processes.

Action Environment

The action, efficacy, and stability of N-Methyl-1H-pyrrole-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability. Furthermore, the compound’s efficacy could be influenced by factors such as pH, the presence of other compounds, and specific conditions within the cellular environment.

properties

IUPAC Name

N-methyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZQAEQLSRWNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632173
Record name N-Methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1H-pyrrole-2-carboxamide

CAS RN

132911-42-3
Record name N-Methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-pyrrole-2-carboxylic acid (1 g, 9 mmol) (Aldrich, Milwaukee, Wis.) in DCM (15 mL) was added oxalyl chloride (1.1 mL) and DMF (3 drops). The mixture was stirred at room temperature resulting in 1H-pyrrole-2-carbonyl chloride. Methylamine (30 mmol) was then added to the acid chloride and the mixture was stirred at room temperature. The reaction was diluted with ethyl acetate, washed with brine (2×), NaHCO3, dried and concentrated to give 1H-pyrrole-2-carboxylic acid methylamide.
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1 g
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1.1 mL
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15 mL
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30 mmol
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acid chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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